Fluorination at C5 Imparts Lower pKa Compared to Non-Fluorinated Analog
The presence of the electron-withdrawing fluorine atom at the 5-position significantly reduces the basicity of the pyridine nitrogen compared to the non-fluorinated analog, 2,3-bis(chloromethyl)pyridine. This electronic modulation is a key differentiator for its reactivity and potential biological interactions .
| Evidence Dimension | Basicity (pKa of pyridine nitrogen) |
|---|---|
| Target Compound Data | 0.50 ± 0.32 (predicted) |
| Comparator Or Baseline | Pyridine (unsubstituted baseline): ~5.2 |
| Quantified Difference | Decrease of ~4.7 log units |
| Conditions | Theoretical prediction based on chemical structure. |
Why This Matters
A lower pKa indicates a less basic and more electrophilic pyridine core, which directly impacts its behavior in acid/base extractions, salt formation, and its potential to act as a hydrogen bond acceptor in biological targets.
